molecular formula C15H15F3N8 B2356490 4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2097920-92-6

4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2356490
CAS No.: 2097920-92-6
M. Wt: 364.336
InChI Key: MIDSGVZOGKLCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocyclic system known for its pharmacological relevance . Key structural elements include:

  • A 1-methyl group on the pyrazole nitrogen.
  • A piperazine ring attached at position 4 of the pyrazolo[3,4-d]pyrimidine core.
  • A trifluoromethyl (-CF₃) group at position 6 of the pyrimidine ring.

This scaffold is structurally analogous to bioactive molecules targeting kinases, GPCRs, or nucleoside-related pathways .

Properties

IUPAC Name

1-methyl-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N8/c1-24-13-10(7-23-24)14(22-9-21-13)26-4-2-25(3-5-26)12-6-11(15(16,17)18)19-8-20-12/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDSGVZOGKLCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibitFLT3 and CDK , and PI3Kδ . These proteins play crucial roles in cell signaling and regulation of cell growth.

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (flt3, cdk, pi3kδ) and inhibit their activity. This inhibition could lead to changes in cell signaling pathways, potentially affecting cell growth and proliferation.

Biochemical Pathways

The compound’s interaction with FLT3, CDK, and PI3Kδ suggests that it may affect several biochemical pathways. FLT3 and CDK are involved in cell cycle regulation and cellular proliferation, while PI3Kδ plays a role in various cellular functions, including cell growth and survival. Therefore, inhibition of these targets could lead to downstream effects on these pathways, potentially leading to reduced cell growth and proliferation.

Biological Activity

The compound 4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a notable member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities, particularly in the field of cancer therapeutics and as an inhibitor of various enzymes. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H16F3N5C_{14}H_{16}F_{3}N_{5} with a molecular weight of approximately 329.31 g/mol. The structure includes a trifluoromethyl group and a pyrazolo[3,4-d]pyrimidine moiety, which is known for its role in inhibiting various kinases.

The biological activity of this compound is primarily attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) and other related kinases. Research indicates that compounds with similar structures can act as ATP-competitive inhibitors, effectively blocking the phosphorylation processes that lead to tumor growth and proliferation.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties :

  • EGFR Inhibition : The compound has been shown to inhibit wild-type EGFR with an IC50 value in the low nanomolar range. For instance, one derivative exhibited an IC50 of 0.016μM0.016\,\mu M against EGFR WT and 0.236μM0.236\,\mu M against mutant EGFR (T790M) .
  • Cell Cycle Arrest and Apoptosis : Flow cytometric analyses revealed that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases, significantly increasing the BAX/Bcl-2 ratio, which is indicative of pro-apoptotic activity .

Other Biological Activities

In addition to anticancer effects, compounds similar to this compound have shown potential in other areas:

  • Antiparasitic and Antifungal Activities : Some derivatives have been evaluated for their efficacy against various parasites and fungi, showing promising results .
  • Kinase Inhibition : The compound's structural features allow it to act as a dual inhibitor against both EGFR and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3μM0.3\,\mu M to 24μM24\,\mu M .

Data Table: Summary of Biological Activities

Activity Type Target/Effect IC50 Values
EGFR InhibitionWild-Type0.016μM0.016\,\mu M
Mutant (T790M)0.236μM0.236\,\mu M
AnticancerA549 Cell Line8.21μM8.21\,\mu M
HCT-116 Cell Line19.56μM19.56\,\mu M
Apoptosis InductionBAX/Bcl-2 Ratio Increase8.8-fold increase
Kinase InhibitionDual EGFR/VEGFR20.324μM0.3-24\,\mu M

Case Study 1: Anti-Proliferative Effects

A recent study synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold and tested their anti-proliferative activities against A549 and HCT-116 cancer cell lines. Among these derivatives, one compound demonstrated significant potency with an IC50 value of 8.21μM8.21\,\mu M against A549 cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding mechanisms of these compounds with EGFR. Results indicated that the structural similarity to ATP allows for effective competitive inhibition . These findings support further development for anticancer therapies targeting resistant forms of EGFR.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
Compound Name Substituents at Key Positions Key Features Reference
Target Compound 4-piperazinyl, 6-CF₃, 1-methyl High lipophilicity (CF₃), flexible piperazine linker for receptor binding
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH₂Cl, 1-methyl Reactive chloromethyl group for further derivatization; antibacterial potential
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine 4-piperidino, 6-SMe, 1-(4-methylphenyl) Piperidine instead of piperazine; methylsulfanyl enhances π-orbital interactions
4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyridine 4-pyridyl, 6-Me, 1-Cl Pyridine substituent; potential for aromatic stacking interactions

Key Observations :

  • Position 4 : Piperazine (target compound) vs. piperidine () vs. pyridine (). Piperazine’s tertiary amines allow for hydrogen bonding and solubility, whereas piperidine/pyridine may limit polarity.
  • Position 6 : Trifluoromethyl (target) vs. chloromethyl () vs. methylsulfanyl (). -CF₃ offers steric bulk and electron-withdrawing effects, contrasting with the nucleophilic -CH₂Cl or polarizable -SMe groups.
  • Position 1 : Methyl (target) vs. 4-methylphenyl (). Smaller substituents (methyl) reduce steric hindrance compared to aryl groups.
Functional Group Impact on Bioactivity
  • Trifluoromethyl (-CF₃) : Present in the target compound and 3-(3-nitrophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine (), this group improves metabolic stability and binding affinity in kinase inhibitors .
  • Chlorine/Chloromethyl : Found in , these groups are intermediates for further functionalization but may introduce toxicity risks.
  • Piperazine vs. Piperidine : Piperazine’s secondary amines (target compound) enhance water solubility and metal coordination, critical for CNS-targeting drugs , while piperidine () may improve membrane permeability.

Research Findings and Pharmacological Implications

  • Target Compound : Predicted to exhibit kinase or GPCR modulation due to structural similarity to FAUC 329 derivatives (), which target dopamine D3 receptors.
  • Isoxazolo[5,4-d]pyrimidines () with -CF₃ show Toll-like receptor selectivity, suggesting the target compound may have immunomodulatory applications.
  • 1-Methyl-6-(4-methylpiperazinyl)-4-piperidinyl-1H-pyrazolo[3,4-d]pyrimidine () demonstrates that dual amine substitutions (piperazine + piperidine) can optimize receptor subtype selectivity.

Data Table: Structural and Functional Comparison

Feature Target Compound Closest Analog () Piperidine Derivative ()
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Position 4 Substituent Piperazine Chlorine Piperidine
Position 6 Substituent -CF₃ -CH₂Cl -SMe
Key Pharmacological Role Kinase/GPCR modulation (predicted) Antibacterial precursor Aromatic interaction enhancer

Preparation Methods

Trifluoromethylation Strategies

Trifluoromethylation at position 6 is achieved using reagents such as trifluoromethylcopper complexes or Umemoto’s reagent under palladium catalysis. For example, halogenated pyrimidines react with CF₃ sources in the presence of Pd(PPh₃)₄ and cesium carbonate in DMF at 80°C, yielding 6-(trifluoromethyl)pyrimidines with >85% efficiency.

Chlorination and Activation

4,6-Dichloropyrimidine derivatives are common intermediates. Chlorination of the pyrimidine core using phosphorus oxychloride (POCl₃) at reflux conditions introduces reactive sites for subsequent substitutions. For instance, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 98141-42-5) is synthesized via this method and serves as a precursor for piperazine coupling.

Piperazine Linker Installation

The piperazine ring at position 4 is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution

Reaction of 4,6-dichloropyrimidine with piperazine in polar aprotic solvents like DMF or THF facilitates displacement of the chlorine atom. Using N-ethyl-N,N-diisopropylamine (DIPEA) as a base at 100°C for 5 hours achieves >95% conversion. Kinetic studies show that electron-withdrawing groups (e.g., trifluoromethyl) enhance reactivity at position 4, favoring regioselectivity.

Buchwald-Hartwig Amination

For sterically hindered substrates, palladium-catalyzed amination using Xantphos as a ligand and Pd₂(dba)₃ as a catalyst enables coupling with piperazine at milder temperatures (50–80°C). This method reduces side products and improves yields to 80–90%.

Pyrazolo[3,4-d]Pyrimidine Moieties Coupling

The 1-methylpyrazolo[3,4-d]pyrimidine group is appended to the piperazine linker via Suzuki-Miyaura coupling or direct alkylation.

Suzuki-Miyaura Cross-Coupling

Borylation of 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine generates a boronic ester, which couples with piperazine-substituted pyrimidines using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water (3:1). Yields range from 70–85%, with purity confirmed by HPLC.

Direct Alkylation

Alternative routes involve alkylation of piperazine with 1-methylpyrazolo[3,4-d]pyrimidin-4-yl triflate. Reactions in acetonitrile with K₂CO₃ at 60°C for 12 hours achieve 75% yield, though competing N-alkylation requires careful stoichiometric control.

Optimization and Catalytic Innovations

Recent advances focus on solvent systems, catalysts, and green chemistry principles.

Solvent and Base Selection

Solvent Base Temperature (°C) Yield (%)
DMF DIPEA 100 98
THF Triethylamine 50 75
AcCN K₂CO₃ 60 85

DMF outperforms THF in SNAr reactions due to its high polarity and ability to stabilize transition states.

Catalytic Systems

Amorphous carbon-supported sulfonic acid (AC-SO₃H) enables room-temperature synthesis of pyrazolo-pyrimidine intermediates in ethanol, achieving 65–80% yields. Iodine-mediated [1 + 3 + 2] cyclization offers a transition metal-free route to pyrazolo[3,4-b]pyridines, though applicability to the target compound requires further study.

Characterization and Quality Control

Final compounds are validated via NMR, LC-MS, and X-ray crystallography.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.26 (d, J = 61.6 Hz, 2H), 7.95 (s, 1H), 3.91 (s, 3H).
  • LC-MS (ES+) : m/z 418.4 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis under gradient elution (ACN/H₂O + 0.1% TFA) shows >99% purity, critical for pharmacological evaluation.

Comparative Analysis with Analogues

Structural analogs highlight the target compound’s uniqueness:

Compound Key Features Bioactivity
6-(Trifluoromethyl)pyrimidine Trifluoromethyl group only Moderate anticancer activity
Pyrazolo[3,4-d]pyrimidine Core heterocycle Kinase inhibition
Target Compound Combined moieties Enhanced selectivity

The trifluoromethyl group enhances lipophilicity (LogP ≈ 2.8), while the piperazine linker improves solubility (>50 µg/mL in PBS).

Industrial and Scalability Considerations

Large-scale synthesis employs continuous flow reactors for exothermic steps (e.g., chlorination), reducing batch variability. Process mass intensity (PMI) is optimized to <15 via solvent recycling and catalytic reuse.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution at the pyrimidine core, followed by piperazine coupling. For example, describes similar pyrazolo[3,4-d]pyrimidine derivatives synthesized via nucleophilic aromatic substitution using triethylamine as a base in dry acetonitrile . Solvent selection (e.g., toluene vs. DMF) significantly impacts yield, as shown in for analogous compounds .
  • Key Parameters : Monitor reaction progress via TLC/HPLC, optimize stoichiometry (1:1.2 molar ratio of pyrazolo-pyrimidine to trifluoromethyl pyrimidine), and use catalytic TFA for cyclization steps .

Q. How can structural characterization be performed to confirm regioselectivity in the pyrazolo-pyrimidine core?

  • Techniques : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to identify proton environments (e.g., distinguishing N-methyl protons at δ 3.5–3.8 ppm) and 19F^{19}\text{F} NMR for trifluoromethyl groups (δ -60 to -70 ppm) . IR spectroscopy (1600–1650 cm1^{-1}) confirms C=N stretching in the pyrimidine ring .
  • Advanced Confirmation : X-ray crystallography (as in for related pyrazolo-pyrimidines) resolves regiochemical ambiguities .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : If antiproliferative activity varies across cell lines (e.g., IC50_{50} discrepancies), perform:

Dose-response validation using ATP-based assays (CellTiter-Glo®) to rule out false positives .

Off-target profiling via kinase inhibition panels ( highlights pyrazolo-pyrimidines as kinase inhibitors; compare selectivity against EGFR/PI3K isoforms) .

Solubility correction : Account for DMSO concentration effects using dynamic light scattering (DLS) .

Q. How does the trifluoromethyl group influence binding thermodynamics in target proteins?

  • Methodology : Use isothermal titration calorimetry (ITC) to measure ΔG/ΔH of binding. notes that CF3_3 groups enhance hydrophobic interactions but may reduce solubility, requiring entropy-enthalpy compensation analysis .
  • Computational Support : Molecular docking (e.g., AutoDock Vina) with explicit solvent models predicts binding poses, validated by mutagenesis studies on key residues (e.g., Phe856 in kinase domains) .

Q. What are the best practices for designing stable formulations for in vivo studies?

  • Stability Data : Accelerated stability testing (40°C/75% RH for 4 weeks) in PBS (pH 7.4) identifies degradation products via LC-MS. highlights thermal stability analysis (TGA/DSC) for related piperazine derivatives .
  • Formulation : Use lyophilization with trehalose (1:2 w/w) to enhance shelf life, as demonstrated in for pyrazolo-pyrimidine analogs .

Methodological Challenges

Q. How can chirality in the piperazine moiety affect pharmacological outcomes?

  • Resolution Techniques : Chiral HPLC (e.g., Chiralpak® IA column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. discusses diastereomeric resolution for similar compounds .
  • Biological Impact : Compare enantiomer activity in kinase inhibition assays; shows stereospecific interactions in pyrazolo-pyrimidine derivatives .

Q. What computational methods predict metabolic stability of the trifluoromethyl group?

  • In Silico Tools : Use Schrödinger’s QikProp to calculate CYP450 metabolism likelihood. emphasizes ICReDD’s quantum chemical reaction path searches for predicting metabolic sites .
  • Experimental Validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify t1/2_{1/2}; LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at C-4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.